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Compound of Interest

4-((2-Chloroethyl)
Compound Name:
(methyl)amino)benzaldehyde

Cat. No.: B1206403

An In-depth Technical Guide to 4-((2-
Chloroethyl)(methyl)amino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of the compound 4-((2-Chloroethyl)
(methyl)amino)benzaldehyde. This molecule, belonging to the nitrogen mustard class of
aromatic aldehydes, holds significant interest for its potential applications in medicinal
chemistry and materials science due to its reactive chloroethyl moiety and versatile
benzaldehyde group.

Compound Identification and Physical Properties

4-((2-Chloroethyl)(methyl)amino)benzaldehyde is a solid at room temperature with the
chemical formula C10H12CINO.[1][2] Key identification and physical data are summarized in the
table below.
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Property Value Reference(s)
CAS Number 94-31-5 [3]
Molecular Formula C10H12CINO [3]
Molecular Weight 197.66 g/mol [3]

4-((2-Chloroethyl)
IUPAC Name _ [4]
(methyl)amino)benzaldehyde

p-((2-

Chloroethyl)methylamino)benz
Synonyms [4]

aldehyde, 4-[(2-Chloroethyl)

(methyl)amino]benzaldehyde

Physical Form Solid [1112]
Melting Point 70 °C [5]
Boiling Point (Predicted) 328.7+27.0°C [5]
Purity (Typical) >98% [1][6]

Spectral Data

Spectroscopic analysis is crucial for the confirmation of the molecular structure and purity of 4-
((2-Chloroethyl)(methyl)amino)benzaldehyde. While experimental spectra for this specific
compound are not readily available in public databases, typical spectral features can be
predicted based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the aldehyde proton, the methyl group, and the two methylene groups of the
chloroethyl chain. The aromatic protons would likely appear as two doublets in the downfield
region (around 7-8 ppm). The highly deshielded aldehyde proton would be a singlet further
downfield (around 9-10 ppm). The methylene protons adjacent to the nitrogen and the
chlorine would appear as triplets in the range of 3-4 ppm, and the methyl protons would be a
singlet around 3 ppm.
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e 13C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl
carbon of the aldehyde group in the highly deshielded region (around 190 ppm).[7] The
aromatic carbons would resonate in the 110-150 ppm range. The carbons of the chloroethyl
and methyl groups would appear in the upfield region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the
C=0 stretching of the aldehyde group, typically found around 1700-1680 cm~1.[8] Other
significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl
groups, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M*) corresponding to the molecular
weight of the compound (197.66 g/mol ).[3] The fragmentation pattern would likely involve the
loss of the chloroethyl group, the methyl group, and the formyl group, leading to characteristic
fragment ions.[9][10]

Chemical Properties
3.1. Solubility
Based on its structure, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is expected to be

soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and
chloroform. Its solubility in water is likely to be low.

3.2. Stability and Storage

As a nitrogen mustard derivative, this compound may be sensitive to moisture and elevated
temperatures. The chloroethyl group can undergo hydrolysis or other nucleophilic substitution
reactions. Therefore, it is recommended to store the compound in a cool, dry, and dark place
under an inert atmosphere.[1][6]

3.3. Reactivity
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The chemical reactivity of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is dictated by two
primary functional groups: the aldehyde and the nitrogen mustard moiety.

o Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a
carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with amines to
form imines (Schiff bases).[11]

e Nitrogen Mustard Moiety: The 2-chloroethylamino group is the pharmacophore responsible
for the alkylating properties of nitrogen mustards. The lone pair of electrons on the nitrogen
atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive
aziridinium ion intermediate. This intermediate is a potent electrophile that can react with
nucleophiles.[12][13] In a biological context, the primary target for alkylation is the N7
position of guanine in DNA.[14]

Experimental Protocols

4.1. Synthesis

A plausible and widely used method for the synthesis of 4-substituted benzaldehydes from
electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[15][16][17] This reaction
introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is
typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus
oxychloride (POCIs).

Proposed Synthesis Workflow:

Synthesis of 4-((2-Chloroethyl)(methyl)amino)benzaldehyde

( Vilsmeier Reagent (DMF/POClIs)

Vilsmeier-Haack Aqueous Workup

R & Purification G-((2-Chloroethyl)(methyl)am|n0)benzaldehyda

E\l-(2-ChIoroethyl)-N-methyIaniIine
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Caption: Synthetic workflow for 4-((2-Chloroethyl)(methyl)amino)benzaldehyde.
Detailed Experimental Protocol (Hypothetical):

» Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel,
magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to O
°C in an ice bath. Slowly add phosphorus oxychloride (POCI3) dropwise with continuous
stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30
minutes at this temperature to form the Vilsmeier reagent.

e Formylation: Dissolve N-(2-chloroethyl)-N-methylaniline in DMF and add it dropwise to the
prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture
to warm to room temperature and then heat it to 60-70 °C for several hours. The reaction
progress can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto
crushed ice with vigorous stirring. Neutralize the solution with a suitable base, such as
sodium hydroxide or sodium carbonate, until a precipitate forms. Filter the crude product,
wash it with water, and dry it. The crude product can be further purified by recrystallization
from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica
gel.

Biological Activity and Potential Applications

5.1. Mechanism of Action as an Alkylating Agent

As a nitrogen mustard, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is expected to
function as a bifunctional alkylating agent. The proposed mechanism involves the
intramolecular formation of a highly reactive aziridinium ion, which then alkylates nucleophilic
sites on biological macromolecules, primarily DNA.[12][13] This alkylation can occur at one or
both of the chloroethyl arms, leading to mono-adducts or inter- and intra-strand cross-links in
the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately inducing cell
cycle arrest and apoptosis.[14][18]

Signaling Pathway for DNA Damage-Induced Apoptosis:
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Proposed Mechanism of Cytotoxicity

4-((2-Chloroethyl)(methyl)amino)benzaldehyde

Intracellular Activation
(Aziridinium lon Formation)

DNA Alkylation
(Guanine N7)

DNA Damage &
Interstrand Cross-links

Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Caption: DNA damage-induced apoptosis pathway.

5.2. Cytotoxicity

While specific cytotoxicity data for 4-((2-Chloroethyl)(methyl)amino)benzaldehyde is not
readily available, related aromatic nitrogen mustard derivatives have demonstrated significant
cytotoxic activity against various cancer cell lines.[18][19][20] The presence of the aldehyde
group could potentially modulate the compound's cellular uptake, distribution, and reactivity,
making it an interesting candidate for further investigation in cancer research. The cytotoxicity
is expected to be dose-dependent.

5.3. Applications in Drug Development
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The bifunctional nature of this compound makes it a versatile platform for the development of
novel therapeutic agents. The aldehyde group can be used as a handle for conjugation to
targeting moieties, such as peptides or antibodies, to achieve selective delivery to cancer cells.
Furthermore, the nitrogen mustard "warhead" can be modified to fine-tune its reactivity and
toxicity profile.[18]

Safety and Handling
6.1. Hazard Identification

Based on data for similar compounds, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde
should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if
inhaled. It may cause skin, eye, and respiratory irritation.[1][2]

6.2. Recommended Handling Precautions
o Work in a well-ventilated area, preferably in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Avoid inhalation of dust and contact with skin and eyes.

¢ In case of contact, immediately flush the affected area with plenty of water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

This technical guide provides a summary of the available information on 4-((2-Chloroethyl)
(methyl)amino)benzaldehyde. Further experimental studies are required to fully elucidate its
spectral properties, reactivity, and biological activity for its potential application in research and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloroethyl-methyl-amino-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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